molecular formula C11H12Cl4O4 B11939415 1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate CAS No. 40001-91-0

1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate

Cat. No.: B11939415
CAS No.: 40001-91-0
M. Wt: 350.0 g/mol
InChI Key: FFSXDNVDSRAIPV-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[221]hept-5-en-2-yl acetate is a complex organic compound with the molecular formula C11H12Cl4O4 It is characterized by its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates. This reaction is carried out under controlled conditions to optimize the yield and purity of the product . The reaction conditions, such as temperature, solvent, and reaction time, are carefully monitored to ensure the desired outcome.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for precise monitoring, and purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s chlorine atoms and methoxy groups play a crucial role in its reactivity and interactions. For example, the chlorine atoms can participate in electrophilic reactions, while the methoxy groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring.

    1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-ol: Another related compound with a hydroxyl group instead of an acetate group.

Uniqueness

1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate is unique due to its specific combination of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

40001-91-0

Molecular Formula

C11H12Cl4O4

Molecular Weight

350.0 g/mol

IUPAC Name

(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl) acetate

InChI

InChI=1S/C11H12Cl4O4/c1-5(16)19-6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3

InChI Key

FFSXDNVDSRAIPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl

Origin of Product

United States

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